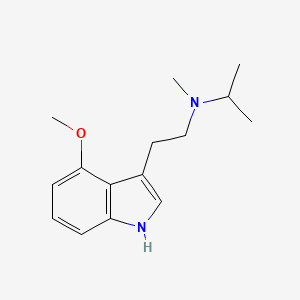
5-Chloro-4-methyl-2-nitrophenol
概述
描述
5-Chloro-4-methyl-2-nitrophenol: is an aromatic compound characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring
作用机制
Target of Action
Nitrophenols, a class of compounds to which 5-chloro-4-methyl-2-nitrophenol belongs, are known to interact with various biological molecules and systems . For instance, some nitrophenols have been found to interact with the respiratory system .
Mode of Action
Nitrophenols, in general, are known to undergo nucleophilic aromatic substitution reactions . This involves the replacement of one of the substituents in the aromatic ring by a nucleophile, which could potentially alter the function of the target molecule .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The degradation of 2C4NP mainly occurs via oxidation, hydrolysis, and chain growth reactions .
Pharmacokinetics
Nitrophenols are generally known to have moderate solubility in water, which could influence their bioavailability .
Result of Action
For instance, they can cause oxidative stress and have been associated with toxic effects on the respiratory system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by pH and temperature . Furthermore, the presence of other substances in the environment can also influence the compound’s action. For example, the degradation of certain nitrophenols can be enhanced in the presence of carbon nanotubes .
生化分析
Cellular Effects
Nitrophenols can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-4-methyl-2-nitrophenol can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-chloro-4-methyl-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-4-methyl-2-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and materials.
相似化合物的比较
2-Chloro-4-nitrophenol: Similar structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar structure but lacks the methyl group.
5-Methyl-2-nitrophenol: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-4-methyl-2-nitrophenol is unique due to the presence of both chloro and methyl groups on the phenol ring, which influences its chemical reactivity and biological activity
属性
IUPAC Name |
5-chloro-4-methyl-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJTGJUNMPFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543861 | |
| Record name | 5-Chloro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100278-74-8 | |
| Record name | 5-Chloro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

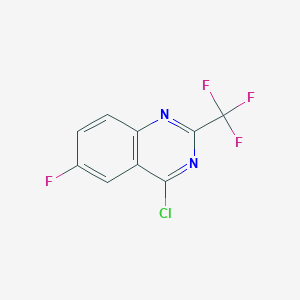
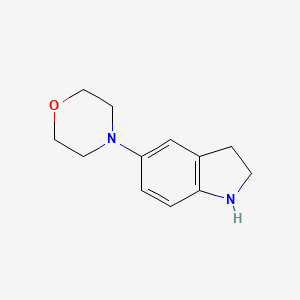
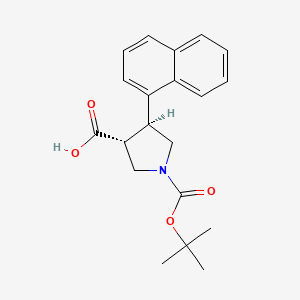
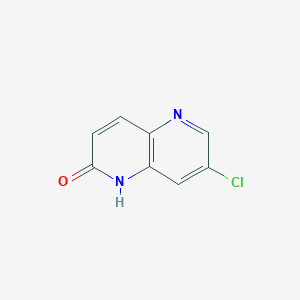
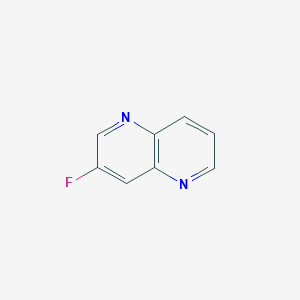
![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

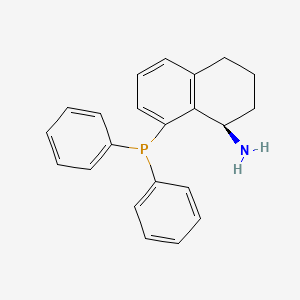

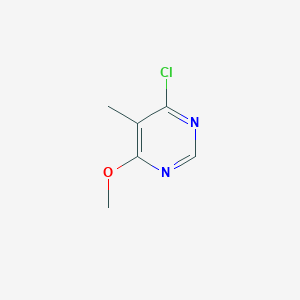
![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
